molecular formula C9H8F2O2 B1450248 4-(Difluoromethoxy)-3-methylbenzaldehyde CAS No. 1367707-18-3

4-(Difluoromethoxy)-3-methylbenzaldehyde

Cat. No.: B1450248
CAS No.: 1367707-18-3
M. Wt: 186.15 g/mol
InChI Key: BIQULEZGYCYXIT-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-methylbenzaldehyde is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a benzaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the difluoromethylation of 3-methylbenzaldehyde. This process typically employs difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane under specific reaction conditions . The reaction is often catalyzed by transition metals like palladium or copper to facilitate the formation of the difluoromethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.

Major Products Formed

    Oxidation: 4-(Difluoromethoxy)-3-methylbenzoic acid.

    Reduction: 4-(Difluoromethoxy)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)-3-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 4-(Difluoromethoxy)-3-methylbenzaldehyde exerts its effects is primarily through its interactions with various molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
  • 4-(Difluoromethoxy)-3-methoxybenzaldehyde
  • 4-(Difluoromethoxy)-3-chlorobenzaldehyde

Uniqueness

4-(Difluoromethoxy)-3-methylbenzaldehyde is unique due to the presence of both a difluoromethoxy group and a methyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(difluoromethoxy)-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-6-4-7(5-12)2-3-8(6)13-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQULEZGYCYXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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